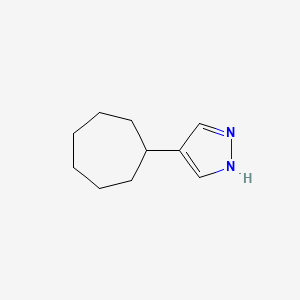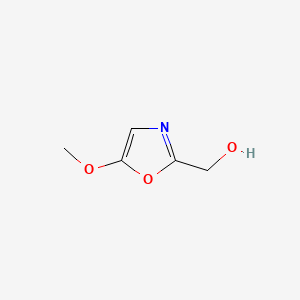
Sodium 4-chloro-6-methylpyrimidin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-chloro-6-methylpyrimidin-2-olate is a chemical compound with the molecular formula C5H4ClN2NaO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate typically involves the reaction of 4-chloro-6-methylpyrimidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-chloro-6-methylpyrimidin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into 4-chloro-6-methylpyrimidine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrimidine N-oxides
Reduction: 4-chloro-6-methylpyrimidine
Substitution: Various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 4-chloro-6-methylpyrimidin-2-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of Sodium 4-chloro-6-methylpyrimidin-2-olate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an antiviral or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
4-chloro-6-methylpyrimidine: A precursor in the synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate.
2-amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4-chloro-6-methyl-2-pyrimidinamine: Used in similar applications in chemistry and biology.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. Its specific substitution pattern also provides distinct reactivity compared to other pyrimidine derivatives, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H4ClN2NaO |
|---|---|
Molekulargewicht |
166.54 g/mol |
IUPAC-Name |
sodium;4-chloro-6-methylpyrimidin-2-olate |
InChI |
InChI=1S/C5H5ClN2O.Na/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
YZJFWVYBSKOSNS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=NC(=N1)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
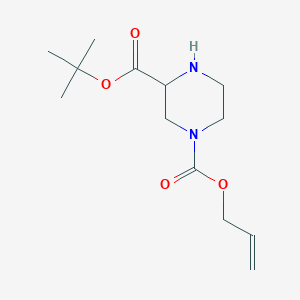
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
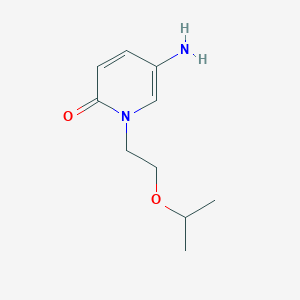

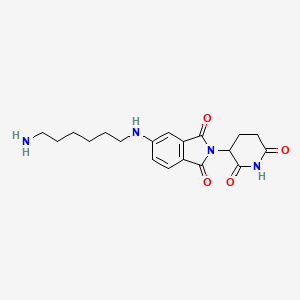
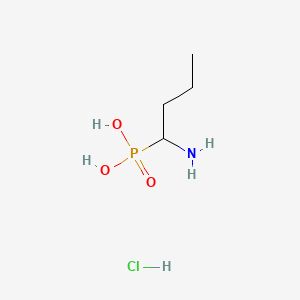
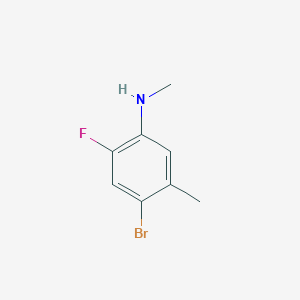
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
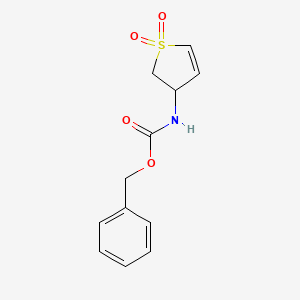
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)

